molecular formula C14H12BrN5O2S B12156298 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Cat. No.: B12156298
M. Wt: 394.25 g/mol
InChI Key: RKKMLFNOJVISQY-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by reaction with an appropriate aldehyde or ketone.

    Introduction of the Furan Ring: The furan ring is introduced through a reaction with furfural or a similar furan derivative.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached via a nucleophilic substitution reaction, often using 4-bromophenyl acetic acid or its derivatives.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under reflux conditions with appropriate solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The bromophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various substituted bromophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown promise as an antimicrobial agent. It can inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells, potentially through the inhibition of specific enzymes or signaling pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide involves its interaction with various molecular targets. These include enzymes involved in DNA replication and repair, as well as signaling proteins that regulate cell growth and apoptosis. The compound’s ability to form stable complexes with these targets underlies its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
  • 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide stands out due to the presence of the bromophenyl group, which can enhance its biological activity and specificity. The bromine atom can participate in halogen bonding, potentially increasing the compound’s binding affinity to its molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C14H12BrN5O2S

Molecular Weight

394.25 g/mol

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C14H12BrN5O2S/c15-9-3-5-10(6-4-9)17-12(21)8-23-14-19-18-13(20(14)16)11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21)

InChI Key

RKKMLFNOJVISQY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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